2-Bromo-1-(2-isopropoxyphenyl)ethanone
Description
2-Bromo-1-(2-isopropoxyphenyl)ethanone is a brominated aromatic ketone featuring an isopropoxy group at the ortho position of the phenyl ring. The compound is synthesized via bromination of 1-(2-isopropoxyphenyl)ethanone using bromine in diethyl ether or acetic acid, a method consistent with other α-bromoacetophenones (e.g., 2-bromo-1-(2-fluorophenyl)ethanone in ) .
Properties
IUPAC Name |
2-bromo-1-(2-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)14-11-6-4-3-5-9(11)10(13)7-12/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKNYMUOCXRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257332 | |
| Record name | 2-Bromo-1-[2-(1-methylethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449275-05-1 | |
| Record name | 2-Bromo-1-[2-(1-methylethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449275-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[2-(1-methylethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-isopropoxyphenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 1-(2-isopropoxyphenyl)ethanol.
Oxidation: 2-Isopropoxybenzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(2-isopropoxyphenyl)ethanone is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-isopropoxyphenyl)ethanone depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is converted to a more oxidized state through the transfer of oxygen atoms or removal of hydrogen atoms.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key analogues based on substituent effects, synthesis, and applications:
Substituent Effects on Reactivity and Properties
- Electron-Donating Groups (e.g., -OCH₃, -OH): Enhance stability and direct electrophilic substitution. For example, 2-bromo-1-(4-methoxyphenyl)ethanone exhibits high stability due to resonance effects from the methoxy group .
- Electron-Withdrawing Groups (e.g., -F, -NO₂): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic substitution. The 2-fluoro derivative achieves 97% yield under mild conditions .
- Halogen Diversity (e.g., -I): Iodo-substituted derivatives (e.g., 2-bromo-1-(4-iodophenyl)ethanone) enable cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s polarizability .
- Steric Hindrance (e.g., -OCH(CH₃)₂): The isopropoxy group in the target compound likely reduces reaction rates in bulky environments, a trend observed in ortho-substituted acetophenones .
Biological Activity
2-Bromo-1-(2-isopropoxyphenyl)ethanone, with CAS number 1449275-05-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.1 g/mol
- Structure : The compound features a bromine atom and an isopropoxy group attached to a phenyl ring, which influences its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from low micromolar concentrations to higher levels depending on the specific structure and substituents present .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Similar Halogenated Compounds | 0.48 - 7.81 | Various Gram-positive bacteria |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary findings suggest that it may exhibit cytotoxic effects, potentially mediated through apoptosis induction or cell cycle arrest mechanisms.
In a study examining similar compounds, significant antiproliferative effects were observed with IC50 values in the range of 7.81 µM to over 50 µM against different cancer cell lines, indicating potential for further development in cancer therapeutics .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 7.81 | Cytotoxic |
| MDA-MB-231 | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the bromine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets .
Case Studies
A notable case study involved the synthesis and evaluation of related bromo-substituted ethanones, where researchers optimized conditions for biocatalytic reduction to produce enantiomerically pure products with significant biological activity. This highlights the importance of structural modifications in enhancing biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
